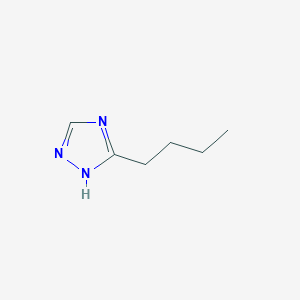

5-butyl-1H-1,2,4-triazole

Description

5-Butyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a butyl group at the 5-position.

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

5-butyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C6H11N3/c1-2-3-4-6-7-5-8-9-6/h5H,2-4H2,1H3,(H,7,8,9) |

InChI Key |

QGLIDFZDUPNYOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC=NN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Triazole Derivatives

Substituent Effects on Electronic Structure

The electronic properties of triazole derivatives are heavily influenced by substituents:

- For example, Form II of 3-nitro-1,2,4-triazole achieves a packing coefficient of 75.3%, correlating with high density and suitability for energetic materials .

- Azido groups (e.g., 5-Azido-3-nitro-1H-1,2,4-triazole) : Combine electron withdrawal with high sensitivity, making these compounds candidates for explosives or propellants .

- Butyl groups (e.g., 5-butyl-1H-1,2,4-triazole) : Electron-donating alkyl chains increase lipophilicity, favoring biological membrane penetration and pharmaceutical applications .

- Phenyl groups (e.g., 3-nitro-1-phenyl-1H-1,2,4-triazole) : Introduce steric bulk and aromaticity, moderating reactivity and enabling electrochemical synthesis pathways .

Impact on Physicochemical Properties

Functional and Application Differences

- Energetic Materials : Nitro- and azido-substituted triazoles (e.g., 3-nitro-1,2,4-triazole) are prioritized for high-density explosives or propellants due to their compact packing and energy release .

- Pharmaceuticals : Alkyl-substituted triazoles, such as 5-butyl-1H-1,2,4-triazole, are explored for anticancer activity, leveraging improved bioavailability from lipophilic side chains .

- Electrochemical Synthesis: Phenyl-substituted derivatives (e.g., 3-nitro-1-phenyl-1H-1,2,4-triazole) demonstrate utility in radical-mediated reactions, enabling novel synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.